![molecular formula C12H8ClFN2O3 B1363770 4-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]-3-methoxybenzaldehyde CAS No. 525570-78-9](/img/structure/B1363770.png)

4-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]-3-methoxybenzaldehyde

Descripción general

Descripción

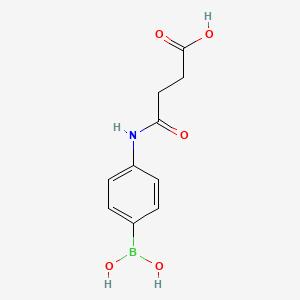

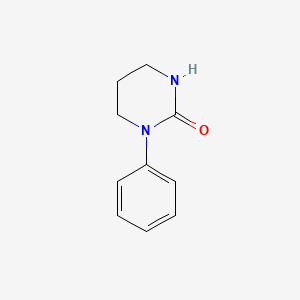

“4-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]-3-methoxybenzaldehyde”, also known as CFMB, is an organic compound with the chemical formula C13H9ClFNO3 . It has a molecular weight of 282.66 . The compound is known to be a potent inhibitor of the enzyme dihydroorotate dehydrogenase, which plays a crucial role in the de novo synthesis of pyrimidine in cells.

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H8ClFN2O3/c1-18-10-4-7 (6-17)2-3-9 (10)19-11-8 (14)5-15-12 (13)16-11/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Physical And Chemical Properties Analysis

The compound has a molecular weight of 282.66 . Other physical and chemical properties such as boiling point, density, and refractive index are not available in the search results.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

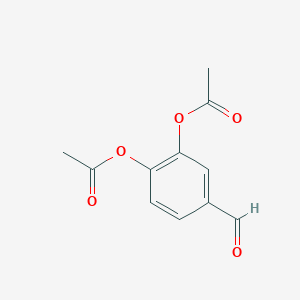

- 4-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]-3-methoxybenzaldehyde and similar compounds are key intermediates in the synthesis of various chemicals, particularly in the development of herbicides (Zhou Yu, 2002).

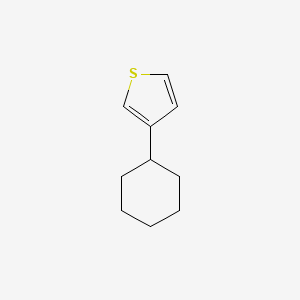

- Such compounds are characterized using a range of techniques like NMR, MS, IR, and X-ray analysis, which helps in understanding their molecular structure and properties (H. Özay et al., 2013).

Bioconversion and Antimicrobial Potential

- The bioconversion potential of certain fungi like Bjerkandera adusta with respect to the production of novel halogenated aromatic compounds, including derivatives of methoxybenzaldehydes, has been studied. This research explores the ability of microorganisms to transform such compounds, which can be significant in environmental and industrial applications (F. R. Lauritsen & A. Lunding, 1998).

- Pyrimidine derivatives, including those related to this compound, have shown potent antibacterial and antifungal activity. This suggests potential for development into antimicrobial agents (W. Al-Masoudi et al., 2015).

Antioxidant Properties

- Some derivatives of methoxybenzaldehyde, which are structurally related to this compound, have demonstrated promising antioxidant activities. This indicates a potential for their use in combating oxidative stress-related conditions (Ahmed O. H. El Nezhawy et al., 2009).

Catalysis and Chemical Reactions

- Such compounds are used in various chemical reactions, such as the oxidation of alcohols, where they demonstrate selectivity and efficiency, highlighting their potential in fine chemical synthesis (P. Tandon et al., 2006).

- They are also involved in the synthesis of chalcone derivatives, which are explored for their antioxidant properties, indicating their versatility in the synthesis of biologically active compounds (Chairul Rijal et al., 2022).

Applications in Drug Discovery

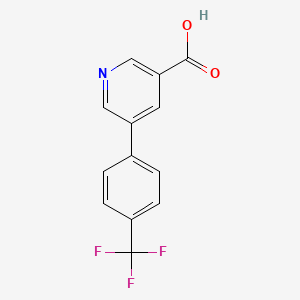

- While excluding information on drug use, dosage, and side effects, it's noteworthy that related compounds are used in the synthesis of non-peptide CCR5 antagonists, indicating their potential in drug discovery and medicinal chemistry (H. Bi, 2014).

Mecanismo De Acción

“4-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]-3-methoxybenzaldehyde” is known to inhibit the enzyme dihydroorotate dehydrogenase. This enzyme plays a crucial role in the de novo synthesis of pyrimidine in cells. By inhibiting this enzyme, the compound can potentially disrupt pyrimidine synthesis.

Propiedades

IUPAC Name |

4-(2-chloro-5-fluoropyrimidin-4-yl)oxy-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClFN2O3/c1-18-10-4-7(6-17)2-3-9(10)19-11-8(14)5-15-12(13)16-11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUIGEZDSMVLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OC2=NC(=NC=C2F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClFN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60364655 | |

| Record name | 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

525570-78-9 | |

| Record name | 4-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60364655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[4-(Methoxyiminomethyl)-2-nitrophenyl]piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B1363695.png)

![N-methoxy-1-[4-(4-methylsulfonylpiperazin-1-yl)-3-nitrophenyl]methanimine](/img/structure/B1363696.png)

![Ethyl [(2-nitrophenyl)sulfonyl]acetate](/img/structure/B1363753.png)